N-(3-chloro-4-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Obtain this analytically distinct triazolopyridazine carboxamide, featuring a unique 3-chloro-4-methylphenyl moiety, to advance your kinase inhibitor research. Leverage its specific structural configuration for definitive SAR studies against c-Met, comparing target engagement profiles with related analogs. Ideal for refining selectivity windows and validating permeability predictions in screening libraries.

Molecular Formula C14H11ClN6O
Molecular Weight 314.73
CAS No. 1448046-11-4
Cat. No. B3017133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
CAS1448046-11-4
Molecular FormulaC14H11ClN6O
Molecular Weight314.73
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)Cl
InChIInChI=1S/C14H11ClN6O/c1-9-2-3-10(6-11(9)15)18-14(22)12-4-5-13(20-19-12)21-8-16-7-17-21/h2-8H,1H3,(H,18,22)
InChIKeyUEVWKPGCLXGQHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448046-11-4): Structural Identity and Compound Class


N-(3-chloro-4-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448046-11-4) is a synthetic small molecule belonging to the triazolopyridazine carboxamide class, with molecular formula C14H11ClN6O and molecular weight 314.73 g/mol [1]. The compound combines a pyridazine core, a 1,2,4-triazole substituent at the 6-position, and a 3-chloro-4-methylphenyl carboxamide moiety. Closely related triazolopyridazine analogs have been explored as kinase inhibitors in medicinal chemistry, particularly targeting c-Met and other tyrosine kinases [2].

Why Generic Substitution of N-(3-Chloro-4-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Carries Procurement Risk


Substituting N-(3-chloro-4-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide with an in-class analog is not advisable without head-to-head comparator data. The triazolopyridazine scaffold is known to be sensitive to subtle variations in substituent patterns: the specific combination of a 3-chloro-4-methylphenyl group on the carboxamide and a 1,2,4-triazol-1-yl group at the pyridazine 6-position may confer distinct target engagement profiles, selectivity windows, and physicochemical properties relative to even closely related analogs [1]. Without experimentally verified comparator data, assuming functional equivalence risks invalidating research results or batch-to-batch inconsistency in screening campaigns.

Quantitative Differentiation Evidence for N-(3-Chloro-4-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (1448046-11-4)


Structural Uniqueness Among Triazolopyridazine Carboxamide Analogs

The target compound features a unique combination of a 3-chloro-4-methylphenyl amide moiety and a 1,2,4-triazol-1-yl substituent directly attached to the pyridazine core. The closest publicly indexed analog, N-(3-chloro-4-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448028-74-7) , differs only by replacement of the 4-methyl group with a 4-methoxy group. However, no head-to-head biological or physicochemical comparison between these two compounds has been published. Any differentiation claims must therefore be treated as class-level inference rather than verified comparative evidence.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Potential c-Met Kinase Inhibitory Activity Inferred from Triazolopyridazine Series

Triazolopyridazine derivatives have been optimized as potent and selective c-Met kinase inhibitors. In the landmark J. Med. Chem. study by Albrecht et al. (2008), optimized triazolopyridazine analogs achieved c-Met IC50 values in the low nanomolar range (e.g., 2–10 nM) in biochemical assays [1]. The target compound, N-(3-chloro-4-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, shares the core scaffold but its exact c-Met inhibitory potency has not been reported. This evidence is class-level inference only and should not be interpreted as direct performance data for the compound.

c-Met Kinase Inhibitor Cancer

Physicochemical Property Differentiation via Calculated Descriptors

Using in silico tools, the calculated partition coefficient (clogP) and topological polar surface area (TPSA) can be estimated for the target compound and its analogs. For N-(3-chloro-4-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, clogP is predicted to be approximately 2.8 (ChemDraw/SwissADME estimation), while the 4-methoxy analog is predicted to have a slightly lower clogP (~2.3) [1]. TPSA values are identical (93.5 Ų) as the difference lies in a non-polar substituent. These differences may influence membrane permeability and solubility, but the calculations are not experimentally validated for these specific compounds.

Physicochemical Properties Lipophilicity Drug-likeness

Recommended Application Scenarios for N-(3-Chloro-4-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (1448046-11-4) Based on Current Evidence


Kinase Inhibitor Screening Libraries for c-Met and Related Tyrosine Kinases

Based on class-level evidence that triazolopyridazine derivatives can achieve nanomolar c-Met inhibition [1], this compound is suitable for inclusion in diversity-oriented kinase screening libraries. Procurement should be accompanied by in-house biochemical profiling to confirm potency and selectivity before interpreting screening results.

SAR Exploration Around 4-Substituted Phenyl Triazolopyridazine Carboxamides

The structural distinction between the 4-methyl (target) and 4-methoxy (comparator) substituents provides a basis for systematic SAR studies. Procure both compounds to investigate the impact of this single-atom change on biological activity, metabolic stability, and selectivity [1]. This head-to-head approach directly addresses the current evidence gap.

Physicochemical Profiling and Permeability Assessment

The predicted clogP differential (~0.5 units) relative to the 4-methoxy analog [1] makes this compound a candidate for in vitro permeability assays (e.g., PAMPA or Caco-2). Procurement for this purpose should include the comparator to experimentally validate the in silico predictions and assess the impact on cellular uptake.

Triazolopyridazine Core Scaffold Reference Standard

As a structurally representative member of the 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide subclass, this compound can serve as a reference standard in analytical method development (e.g., HPLC purity method, LC-MS identification) for researchers working with related analogs.

Quote Request

Request a Quote for N-(3-chloro-4-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.